![molecular formula C32H29PSn B14444255 Diphenyl[2-(triphenylstannyl)ethyl]phosphane CAS No. 75271-64-6](/img/structure/B14444255.png)
Diphenyl[2-(triphenylstannyl)ethyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[2-(triphenylstannyl)ethyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a diphenyl group and a 2-(triphenylstannyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[2-(triphenylstannyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable stannylated ethyl halide. One common method is the reaction of diphenylphosphine with 2-(triphenylstannyl)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[2-(triphenylstannyl)ethyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Stille coupling reactions.
Major Products
Oxidation: The major product of oxidation is diphenyl[2-(triphenylstannyl)ethyl]phosphine oxide.
Applications De Recherche Scientifique
Diphenyl[2-(triphenylstannyl)ethyl]phosphane has several applications in scientific research:
Materials Science:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of diphenyl[2-(triphenylstannyl)ethyl]phosphane in chemical reactions involves the coordination of the phosphane group to metal centers, facilitating various catalytic processes. The stannyl group can undergo transmetalation with palladium catalysts, enabling the formation of new carbon-carbon bonds in Stille coupling reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: A simpler phosphane compound without the stannyl group.
Triphenylphosphine: Another common phosphane ligand used in various catalytic processes.
Diphenyl[2-(trimethylstannyl)ethyl]phosphane: A similar compound with a trimethylstannyl group instead of a triphenylstannyl group.
Uniqueness
Diphenyl[2-(triphenylstannyl)ethyl]phosphane is unique due to the presence of both a phosphane group and a bulky triphenylstannyl group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of new carbon-carbon bonds through Stille coupling. The steric hindrance provided by the triphenylstannyl group can also influence the reactivity and selectivity of the compound in various catalytic processes .
Propriétés
Numéro CAS |
75271-64-6 |
|---|---|
Formule moléculaire |
C32H29PSn |
Poids moléculaire |
563.3 g/mol |
Nom IUPAC |
diphenyl(2-triphenylstannylethyl)phosphane |
InChI |
InChI=1S/C14H14P.3C6H5.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;3*1-2-4-6-5-3-1;/h3-12H,1-2H2;3*1-5H; |
Clé InChI |
VWYVXOZWNIFNOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


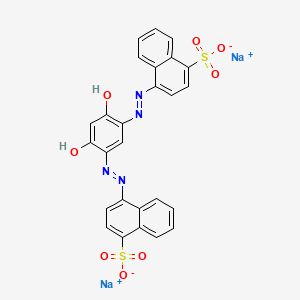
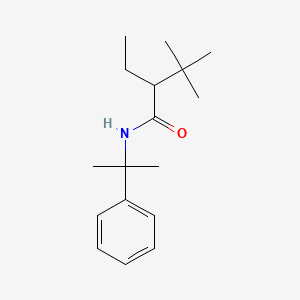

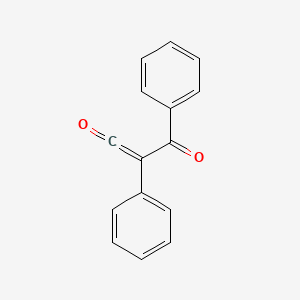

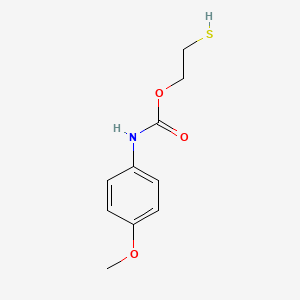
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
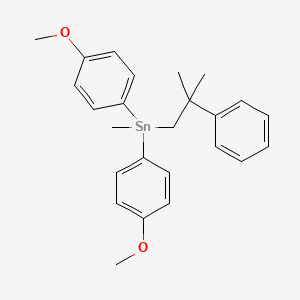




![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
